(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
Description
The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide” is a benzothiazole-derived molecule featuring a sulfamoyl group (-SO₂NH₂) at the 6-position of the benzothiazole ring and a trifluoromethyl (-CF₃) substituent on the benzamide moiety. The allyl group at the 3-position introduces steric and electronic variability, while the Z-configuration of the imine bond (C=N) likely influences its planar geometry and intermolecular interactions.
Properties
IUPAC Name |
N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S2/c1-2-8-24-14-7-6-13(29(22,26)27)10-15(14)28-17(24)23-16(25)11-4-3-5-12(9-11)18(19,20)21/h2-7,9-10H,1,8H2,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGBTLKCXWTYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a thiazole ring, an allyl group, and a sulfonamide moiety, which contribute to its biological properties. Its structure suggests possible applications in antibacterial, antifungal, and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-78-0 |
Antibacterial and Antifungal Properties
Research indicates that compounds containing thiazole rings and sulfonamide groups often exhibit antibacterial and antifungal activities. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that similar compounds can effectively combat various bacterial strains, suggesting that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide may possess comparable properties.
The exact mechanism of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide remains to be elucidated. However, based on related compounds, it is hypothesized that:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, crucial in bacterial folate synthesis.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Interaction with Cellular Targets : The trifluoromethyl group may enhance interactions with cellular membranes or proteins involved in signaling pathways.
Case Studies
- Antibacterial Efficacy : A study evaluating arylsulfonylhydrazones demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that derivatives like (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide could exhibit similar effects .
- Antitumor Activity : Research on benzo[d]thiazole derivatives has reported their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized by comparing it to analogous benzothiazole and thiadiazole derivatives. Below is a detailed analysis based on substituent effects, molecular properties, and synthetic pathways.
Substituent Effects and Functional Group Variations
Sulfamoyl vs. Methylsulfonyl/Isopropyl Groups
- : The analog “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” replaces the trifluoromethyl group with a 4-methylsulfonyl (-SO₂CH₃) moiety. The methylsulfonyl group is less polar than sulfamoyl, which may reduce solubility but increase lipophilicity .
- : The compound “(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide” features a 6-isopropyl group and 3-methylsulfonyl substituent.
Trifluoromethyl (-CF₃) vs. Other Electron-Withdrawing Groups
- The 3-trifluoromethyl group on the benzamide moiety in the target compound provides strong electron-withdrawing effects, which may stabilize the molecule’s electronic configuration and influence its acidity or binding affinity. This contrasts with ’s adamantane-naphthoquinone hybrid, where adamantane introduces rigidity and lipophilicity .
Molecular Properties
A comparative table of molecular formulas and weights is provided below:
Theoretical Implications for Bioactivity
- The sulfamoyl group’s hydrogen-bonding capacity (Target, ) could enhance interactions with biological targets like enzymes or receptors, whereas methylsulfonyl or isopropyl groups () might prioritize hydrophobic interactions.
- The trifluoromethyl group’s electron-withdrawing nature may modulate the benzamide’s acidity, akin to the pKa studies in ’s naphthoquinone hybrid .
Q & A
Q. What are the optimal synthetic routes for synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide, and how is its purity validated?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation : Condensation of substituted benzothiazole precursors with allyl groups under reflux conditions (e.g., using ethanol/water mixtures and catalysts like CuI) .
- Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Trifluoromethyl benzamide coupling : Amide bond formation using 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions .
Purity Validation : - HPLC : Achieve >98% purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on key signals (e.g., Z-configuration imine proton at δ 8.2–8.5 ppm, trifluoromethyl singlet at δ ~120 ppm in ¹³C) .
Q. How do the sulfamoyl and trifluoromethyl groups influence the compound’s physicochemical properties?
Methodological Answer:
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5–4.0), improving membrane permeability. Quantify via octanol-water partition coefficient measurements .
- Sulfamoyl Group : Introduces hydrogen-bonding capacity (pKa ~9–10), affecting solubility in aqueous buffers. Assess solubility using shake-flask methods at physiological pH .
- Synergistic Effects : Use computational tools (e.g., COSMO-RS) to model interactions between these groups and target proteins .
Q. What chromatographic and spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Column Chromatography : Purify intermediates using silica gel (hexane/ethyl acetate gradients) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 458.3 [M+H]⁺) .
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Conduct parallel assays (e.g., enzyme inhibition IC₅₀) across multiple labs using standardized protocols .
- Solubility Optimization : Address poor aqueous solubility by formulating with co-solvents (e.g., DMSO/PEG 400) or nanoemulsions .
- Metabolite Interference : Use LC-MS/MS to identify degradation products in bioassays .
Q. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Modify the allyl group (e.g., replace with propargyl or cyclopropyl) and test for potency shifts .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features with activity .
- In Vivo Validation : Prioritize analogs with >10-fold improved in vitro activity for pharmacokinetic studies (e.g., murine models) .
Q. What experimental approaches address low synthetic yields of the Z-isomer?
Methodological Answer:
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed allylation) to favor Z-configuration .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
- Byproduct Analysis : Identify side products (e.g., E-isomer) via HPLC and adjust reaction pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
